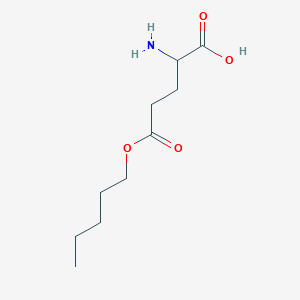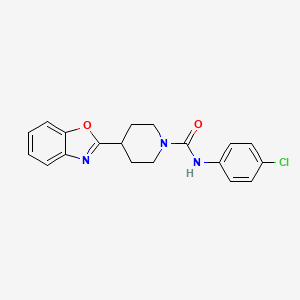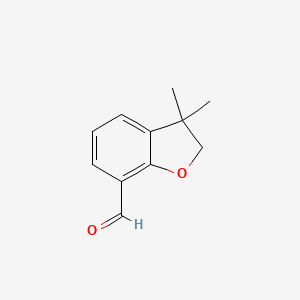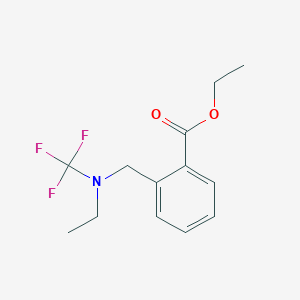![molecular formula C13H23NO4 B13962542 ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly used in various chemical reactions and have significant applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amine functionality during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2E)-4-amino-4-methylpent-2-enoate
- Ethyl (2E)-4-{[(methoxy)carbonyl]amino}-4-methylpent-2-enoate
Uniqueness
Ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate is unique due to the presence of the Boc protecting group, which provides stability to the amine functionality during chemical reactions. This makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl (E)-4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-enoate |
InChI |
InChI=1S/C13H23NO4/c1-7-17-10(15)8-9-13(5,6)14-11(16)18-12(2,3)4/h8-9H,7H2,1-6H3,(H,14,16)/b9-8+ |
Clé InChI |
QLSGNKPVFPUBFT-CMDGGOBGSA-N |
SMILES isomérique |
CCOC(=O)/C=C/C(C)(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C=CC(C)(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13962467.png)


![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)



![Benzoxazolium, 3-ethyl-2-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethenyl]-, chloride](/img/structure/B13962529.png)




